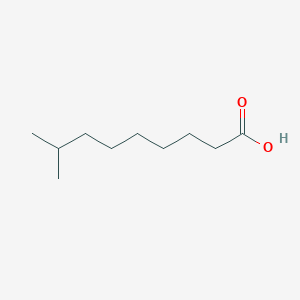

8-Methylnonanoic acid

Übersicht

Beschreibung

Fenofibrat-d6 ist eine deuterierte Form von Fenofibrat, einem Lipidsenker, der in erster Linie zur Behandlung von Hypercholesterinämie und Hypertriglyceridämie eingesetzt wird. Fenofibrat-d6 wird aufgrund seiner stabilen Isotopenmarkierung häufig als interner Standard in der Massenspektrometrie verwendet, was zur genauen Quantifizierung von Fenofibrat in biologischen Proben beiträgt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fenofibrat-d6 beinhaltet die Deuterierung von Fenofibrat. Der Prozess beginnt typischerweise mit der Herstellung deuterierter Reagenzien. Ein übliches Verfahren beinhaltet die Verwendung von deuteriertem Methyliodid (CD3I) und deuteriertem Isopropanol (CD3CD2OD) in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion verläuft über eine nukleophile Substitution, bei der die deuterierten Reagenzien die Wasserstoffatome in Fenofibrat ersetzen, was zu Fenofibrat-d6 führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Fenofibrat-d6 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von deuterierten Reagenzien hoher Reinheit und fortschrittlichen Reinigungsverfahren, um die isotopenreine Qualität des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Das Endprodukt wird mit Techniken wie Kernresonanzspektroskopie und Massenspektrometrie charakterisiert, um seine Struktur und Isotopenmarkierung zu bestätigen .

Analyse Chemischer Reaktionen

Reaktionstypen

Fenofibrat-d6 unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser und einer Säure oder Base kann Fenofibrat-d6 zu Fenofibrinsäure-d6 hydrolysieren.

Oxidation: Fenofibrat-d6 kann mit Oxidationsmitteln wie Kaliumpermanganat zu Fenofibrinsäure-d6 oxidiert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Oxidation: Kaliumpermanganat oder andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid oder andere Reduktionsmittel.

Hauptprodukte, die gebildet werden

Hydrolyse: Fenofibrinsäure-d6.

Oxidation: Fenofibrinsäure-d6.

Reduktion: Reduzierte Derivate von Fenofibrat-d6.

Wissenschaftliche Forschungsanwendungen

Microbial Production

Biosynthesis Methods

Recent advancements in biotechnology have enabled the microbial production of 8-MNA through genetically modified organisms. Notably, methods involving engineered Escherichia coli strains have shown promise in synthesizing 8-MNA in high yields. These strains utilize pathways involving key enzymes such as KASIIIa/KASIIIb and FatB/FatB2 to elongate fatty acids from precursors like glucose or isobutyric acid .

Table 1: Microbial Production Pathways for 8-Methylnonanoic Acid

| Pathway | Microorganism | Key Enzymes | Yield |

|---|---|---|---|

| De novo biosynthesis | Genetically modified E. coli | KASIIIa, KASIIIb, FatB/FatB2 | High |

| Fermentation from glucose | Yeast/Bacteria | ACS, PCT | Moderate to High |

These microbial fermentation processes provide an environmentally friendly alternative to traditional chemical synthesis methods, making them suitable for large-scale production .

Metabolic Effects in Adipocytes

Energy Metabolism Modulation

Research indicates that 8-MNA can influence energy metabolism in adipocytes (fat cells). A study demonstrated that treatment with 8-MNA led to decreased lipid accumulation and enhanced glucose uptake during nutrient starvation conditions. This effect is mediated through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating lipid and glucose metabolism .

Table 2: Effects of this compound on Adipocyte Metabolism

| Parameter | Control Group | 8-MNA Treatment | Effect Observed |

|---|---|---|---|

| Lipid Accumulation | High | Reduced | -11% decrease |

| Glucose Uptake | Baseline | Increased | Enhanced insulin response |

| AMPK Activation | Low | High | Promotes anti-lipogenic activity |

These findings suggest that 8-MNA may contribute to the metabolic benefits associated with capsaicin consumption, potentially offering therapeutic avenues for obesity and metabolic syndrome management .

Industrial Applications

Biofuel Production

The unique properties of medium-chain fatty acids like 8-MNA make them attractive for biofuel applications. They can enhance the cold-flow properties of diesel fuels, improving performance under low-temperature conditions. The production of branched-chain fatty acids via microbial fermentation could lead to sustainable biofuel sources that are both effective and environmentally friendly .

Case Studies and Research Insights

Several studies have documented the applications and benefits of 8-MNA:

- A patent outlines a method for producing 8-MNA through microbial fermentation, emphasizing its potential use in biofuels and food additives .

- Research published in scientific journals has explored the metabolic effects of 8-MNA on adipocytes, revealing its capacity to modulate lipid metabolism significantly .

- The compound has also been investigated for its role as a precursor in the synthesis of capsaicin-related compounds used in pharmaceuticals and food industries .

Wirkmechanismus

Fenofibrate-d6, like fenofibrate, exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis and elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing the production of apoprotein C-III. The activation of PPARα also results in the transcription of genes involved in lipid metabolism, leading to a reduction in total cholesterol, low-density lipoprotein cholesterol, and triglycerides, while increasing high-density lipoprotein cholesterol .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fenofibrat: Die nicht deuterierte Form von Fenofibrat-d6, die für die gleichen therapeutischen Zwecke verwendet wird.

Gemfibrozil: Ein weiteres Fibrat-Derivat, das zur Behandlung von Hyperlipidämie eingesetzt wird.

Clofibrat: Ein älteres Fibrat-Derivat mit ähnlichen lipidsenkenden Wirkungen

Einzigartigkeit von Fenofibrat-d6

Fenofibrat-d6 ist aufgrund seiner stabilen Isotopenmarkierung einzigartig, was es zu einem idealen internen Standard für die Massenspektrometrie macht. Diese Markierung ermöglicht eine präzise Quantifizierung und Verfolgung der Verbindung in biologischen Systemen, wodurch wertvolle Daten für pharmakokinetische und metabolische Studien gewonnen werden. Darüber hinaus zeigt die deuterierte Form ähnliche pharmakologische Wirkungen wie Fenofibrat, was sie zu einem nützlichen Werkzeug in der Arzneimittelentwicklung und -forschung macht .

Biologische Aktivität

8-Methylnonanoic acid (CAS No. 5963-14-4) is a medium-chain branched fatty acid primarily derived from microbial fermentation processes. It has gained attention due to its potential applications in food flavoring and as a precursor to bioactive compounds like capsaicin. This article explores the biological activity of this compound, including its antimicrobial properties, metabolic pathways, and production methods.

This compound is characterized by the molecular formula . It is a branched-chain fatty acid, which contributes to its unique biological activities compared to straight-chain fatty acids.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 172.26 g/mol |

| CAS Number | 5963-14-4 |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study investigating the antimicrobial effects of nonanoic acid derivatives found that this compound demonstrated notable inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (mL v/v) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 3.125 |

| Candida albicans | 6.25 |

Metabolic Pathways

The biosynthesis of this compound involves several key enzymes and metabolic pathways. Genetic modifications in microbial strains, particularly E. coli, have been utilized to enhance the production of this compound from substrates like glucose or isobutyric acid . The process includes:

- Isobutyryl-CoA Production : This is a critical intermediate in the biosynthetic pathway.

- Elongation and Thioesterase Activity : Enzymes such as KASIIIa, KASIIIb, and thioesterases (FatB/FatB2) play essential roles in elongating the acyl chains to produce this compound .

Figure 1: Biosynthetic Pathway for this compound Production

(Visual representation would typically be included here if available.)

Capsaicin Precursor Production

A notable application of this compound is its role as a precursor in the biosynthesis of capsaicin, the active component responsible for the heat in chili peppers. A study demonstrated that adding 5 mM of this compound significantly increased capsaicin yields in both immobilized and freely suspended cells of Capsicum frutescens . This finding highlights its potential utility in enhancing the flavor profile of food products.

Microbial Fermentation Techniques

Recent advancements in microbial fermentation techniques have allowed for more efficient production methods for this compound. Genetically modified strains have been developed to optimize yield and purity levels, making this compound more accessible for commercial applications .

Eigenschaften

IUPAC Name |

8-methylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2)7-5-3-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOABCKPVCUNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067207 | |

| Record name | Isodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [ExxonMobil MSDS] | |

| Record name | Isodecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5963-14-4, 26403-17-8 | |

| Record name | 8-Methylnonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005963144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-methylnonanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5786QCKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-METHYLNONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL95S7AP4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological origin of 8-methylnonanoic acid?

A1: this compound is a key component of capsaicinoids, the pungent compounds found in chili peppers (Capsicum species). It can be isolated from these compounds through enzymatic hydrolysis using enzymes like Novozym® 435. [] This fatty acid also plays a role in the biosynthesis of glucose esters in certain insect-resistant tomato species like Lycopersicon pennellii. Here, it is incorporated as an acyl moiety into these esters, which act as a defense mechanism against pests. []

Q2: How is this compound synthesized in the laboratory?

A2: Several synthetic routes have been developed. One method involves a Grignard coupling reaction between isobutylmagnesium bromide and ethyl 6-bromohexanoate, followed by hydrolysis. [, , ] Another approach utilizes anodic synthesis. [, ] this compound can also be synthesized through a “cold” method involving the introduction of a double bond on the aliphatic chain, reduction, and hydrolysis of the ester function. []

Q3: Can bacteria utilize this compound?

A3: Yes, research shows that certain bacteria associated with Capsicum plants can utilize this compound as a growth substrate. This finding suggests a potential role for these bacteria in the degradation of capsaicinoids in the environment. []

Q4: Can this compound be used to modify other natural products?

A4: Yes, this compound can be enzymatically incorporated into other lipids. For example, it can be used in the enzymatic acidolysis of coconut oil using Lipozyme® TL IM, potentially acting as a delivery vehicle for the fatty acid. []

Q5: What is the structural characterization of this compound?

A5: While the provided abstracts don't list the exact molecular formula and weight, this compound has the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol. Spectroscopic data, including 1H and 13C NMR, are crucial for characterizing the structure of this compound and its derivatives. []

Q6: Are there applications for this compound in polymer chemistry?

A6: Research indicates that bacteria like Pseudomonas oleovorans can utilize this compound as a substrate to produce poly(β-hydroxyalkanoate)s (PHAs), a type of biodegradable polyester. This process results in the formation of PHAs with specific methyl branching patterns. []

Q7: What is the significance of dihydrocapsaicin, a derivative of this compound?

A7: Dihydrocapsaicin, an analog of capsaicin, is a nonpungent compound with potential physiological and biological activities similar to capsaicinoids. This compound serves as a key precursor for its synthesis. Large-scale production of dihydrocapsiate is possible using lipase-catalyzed esterification of vanillyl alcohol and this compound. []

Q8: What is the connection between this compound and branched-chain amino acid metabolism?

A8: Studies on Lycopersicon pennellii suggest that the branched carbon skeleton of this compound originates from branched-chain amino acids like valine, leucine, and isoleucine. The biosynthesis likely involves transamination, oxidative decarboxylation, and elongation steps. []

Q9: Are there alternative methods to synthesize dihydrocapsaicin?

A9: Yes, beyond using purified this compound, dihydrocapsaicin can also be synthesized from capsaicinoids extracted from chili peppers. This approach utilizes enzymatic hydrolysis of the capsaicinoids, yielding this compound, which is then used in the synthesis of dihydrocapsaicin. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.